N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

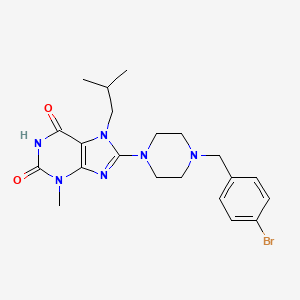

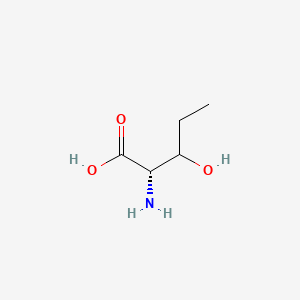

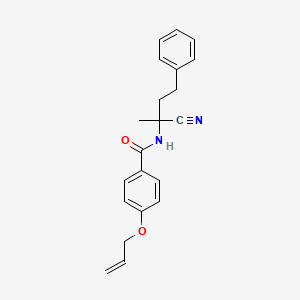

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a pivalamide group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pivalamide group consists of a pivalic acid (a type of carboxylic acid) attached to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being a heterocycle, may contribute to the compound’s stability and reactivity. The methoxy group on the phenyl ring could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxadiazole ring might undergo reactions typical for heterocycles, while the methoxyphenyl and pivalamide groups could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the oxadiazole ring, methoxyphenyl group, and pivalamide group could affect these properties .Aplicaciones Científicas De Investigación

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1, a compound closely related to the specified chemical, has shown promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By designing and synthesizing analogues of this compound, researchers have improved its corrector activity, which is vital in cystic fibrosis therapy. This research underscores the potential of such compounds in medical applications beyond their conventional use, focusing on molecular modifications to enhance therapeutic efficacy (Yu et al., 2008).

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been investigated for their anticancer properties. A study using derivatives of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide showed significant in vitro anticancer activity across various cancer cell lines. These findings contribute to the understanding of the structure-activity relationship of oxadiazole derivatives in cancer treatment, offering insights into their potential as anticancer agents (Salahuddin et al., 2014).

Antidiabetic Screening

The antidiabetic potential of N-substituted derivatives of 1,3,4-oxadiazole, similar in structure to the specified compound, was explored through in vitro screenings. These derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, an important target in the management of diabetes. This research highlights the therapeutic versatility of the oxadiazole ring, showcasing its potential in the development of antidiabetic drugs (Lalpara et al., 2021).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing the 1,3,4-thiadiazole amide moiety, structurally similar to the chemical , revealed significant nematocidal activities. These compounds were synthesized and evaluated against Bursaphelenchus xylophilus, showing promise as lead compounds for nematicide development. The study showcases the application of oxadiazole derivatives in agricultural pest control, offering new avenues for the management of nematode infestations (Liu et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and disease conditions such as neurodegenerative disorders, cancer, and diabetes .

Mode of Action

It is suggested that similar compounds may work directly on smooth muscle within the gastrointestinal tract, have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .

Biochemical Pathways

Similar compounds have been found to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Pharmacokinetics

The metabolites are excreted in urine .

Result of Action

Similar compounds have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDNVFXVIIENCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2457109.png)

![N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2457113.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)

![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)